molecular formula C12H14INO2 B324925 1-(3-Iodo-4-methoxybenzoyl)pyrrolidine

1-(3-Iodo-4-methoxybenzoyl)pyrrolidine

Cat. No.: B324925
M. Wt: 331.15 g/mol
InChI Key: FSZBMPXYGOEJJB-UHFFFAOYSA-N
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Description

1-(3-Iodo-4-methoxybenzoyl)pyrrolidine is a pyrrolidine derivative featuring a substituted benzoyl group at the nitrogen atom of the pyrrolidine ring. The compound’s structure includes a methoxy group at the 4-position and an iodine atom at the 3-position of the benzene ring. Pyrrolidine derivatives are widely studied due to their presence in pharmacologically active molecules, with documented roles in anti-inflammatory, antiviral, and anticancer activities .

Properties

Molecular Formula

C12H14INO2

Molecular Weight

331.15 g/mol

IUPAC Name

(3-iodo-4-methoxyphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H14INO2/c1-16-11-5-4-9(8-10(11)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3

InChI Key

FSZBMPXYGOEJJB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-(3-Iodo-4-methoxybenzoyl)pyrrolidine, we compare it with three analogous compounds based on structural and functional group variations. Key differences in substituents, molecular weight, and reported biological activities are summarized below.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzoyl Group Pyrrolidine Modification Molecular Weight (g/mol) Reported Activities
This compound 3-Iodo, 4-methoxy None ~333.12 Limited direct data; inferred potential for enzyme modulation due to iodine’s electronegativity
1-(2,4-Difluorobenzoyl)pyrrolidine 2-Fluoro, 4-fluoro None ~225.19 Anticancer, antimicrobial (via hydrazone derivatives)
1-(4-Methoxybenzoyl)pyrrolidine 4-Methoxy None ~219.26 Anti-inflammatory, receptor antagonism (based on pyrrolidine pharmacophores)
1-(3-Chloro-4-methoxybenzoyl)pyrrolidine 3-Chloro, 4-methoxy None ~287.75 Hypothesized enhanced binding affinity vs. non-halogenated analogs

Key Observations :

Halogen Substitution :

  • The iodine atom in this compound increases molecular weight and polarizability compared to fluorine or chlorine analogs. This may improve binding to hydrophobic enzyme pockets or influence metabolic stability .
  • Fluorine-substituted analogs (e.g., 1-(2,4-Difluorobenzoyl)pyrrolidine) exhibit stronger antimicrobial and anticancer activities, likely due to fluorine’s electronegativity and small atomic radius enhancing target interactions .

Methoxy Group Position :

  • The 4-methoxy group is conserved across all analogs, suggesting its role in electron donation or steric effects. However, the absence of iodine in 1-(4-Methoxybenzoyl)pyrrolidine correlates with reduced molecular complexity and lower reported bioactivity .

Biological Activity Gaps: Direct studies on this compound are scarce.

Research Findings and Limitations

  • Synthetic Feasibility : The iodine atom may complicate synthesis due to its propensity for elimination or side reactions, unlike fluorine or chlorine analogs, which are more straightforward to functionalize.
  • Pharmacokinetic Considerations: Higher molecular weight and iodine’s lipophilicity could enhance blood-brain barrier penetration but may reduce aqueous solubility compared to non-halogenated derivatives.
  • Comparative Data Deficiency : While hydrazone-linked pyrrolidines (e.g., derivatives of 1-(2,4-Difluorobenzoyl)pyrrolidine) are well-studied for antimicrobial activity , iodinated analogs lack equivalent experimental validation.

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